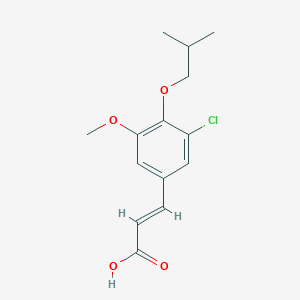
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biomedical Applications of Acrylic Acid Derivatives
Acrylic acid and its derivatives are extensively researched for biomedical applications due to their versatile properties. For instance, poly(acrylic acid) (PAA) and its copolymers are investigated for drug delivery systems due to their biocompatibility and responsiveness to environmental changes. These materials can be engineered to release therapeutic agents in a controlled manner, responding to stimuli such as pH, temperature, or enzymatic activity. This responsiveness is particularly useful for targeted drug delivery, potentially minimizing side effects and improving therapeutic outcomes (Bitar et al., 2018).
Environmental and Water Treatment
Acrylic acid polymers, such as polyacrylamide, have found applications in wastewater treatment processes. These polymers can act as flocculants, aiding in the aggregation of suspended particles, which can then be more easily removed from water. The effectiveness of these materials in treating wastewater highlights their potential for environmental remediation applications. This utility extends to soil conditioning, where these polymers can improve soil structure and water retention, benefiting agricultural practices (Gao et al., 2011).
Material Science and Engineering
In the field of materials science, acrylic acid derivatives are used to synthesize hydrogels with specific properties. These hydrogels can absorb significant amounts of water, making them ideal for a variety of applications, including soft tissue engineering and as scaffolds for cell growth. The hydrophilic nature of these materials, combined with the ability to modify their mechanical and chemical properties, makes them valuable tools in developing advanced biomedical devices (Noreen et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-isobutoxy-5-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "acetic acid", "chromic acid", "acetic acid", "sodium hydroxide", "acetic acid", "acetic anhydride", "pyridine", "3-chloro-4-isobutoxy-5-methoxyphenylacetic acid" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-isobutoxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-chloro-4-isobutoxy-5-methoxychalcone.", "Step 2: Hydrolysis of 3-chloro-4-isobutoxy-5-methoxychalcone with hydrochloric acid to form 3-chloro-4-isobutoxy-5-methoxyphenylacetic acid.", "Step 3: Reduction of 3-chloro-4-isobutoxy-5-methoxyphenylacetic acid with sodium borohydride in the presence of acetic acid to form 3-chloro-4-isobutoxy-5-methoxyphenylacetaldehyde.", "Step 4: Oxidation of 3-chloro-4-isobutoxy-5-methoxyphenylacetaldehyde with chromic acid in the presence of acetic acid to form 3-chloro-4-isobutoxy-5-methoxyphenylacetic acid.", "Step 5: Esterification of 3-chloro-4-isobutoxy-5-methoxyphenylacetic acid with acetic anhydride in the presence of pyridine to form 3-chloro-4-isobutoxy-5-methoxyphenylacetate.", "Step 6: Hydrolysis of 3-chloro-4-isobutoxy-5-methoxyphenylacetate with sodium hydroxide to form (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid." ] } | |
Numéro CAS |
790271-11-3 |
Formule moléculaire |
C14H17ClO4 |
Poids moléculaire |
284.73 g/mol |
Nom IUPAC |
3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |
Clé InChI |
YTYZKOPTJUDXGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)
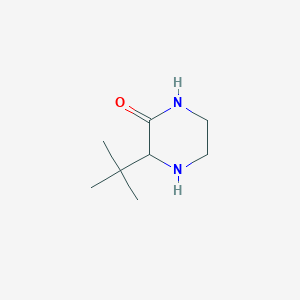
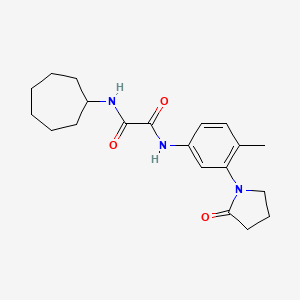
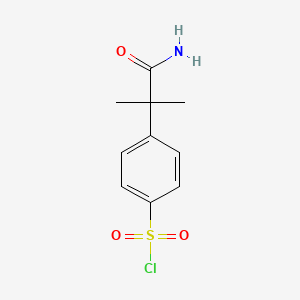
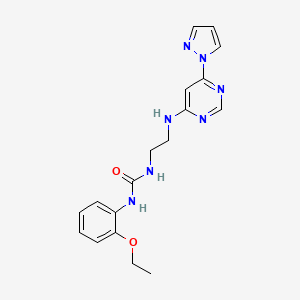
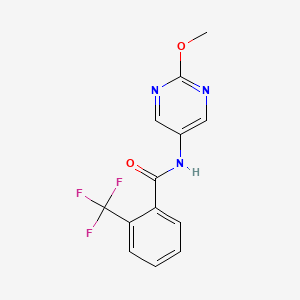
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
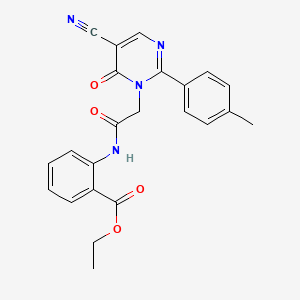
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
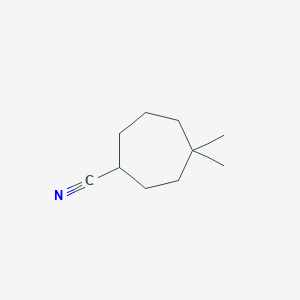
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
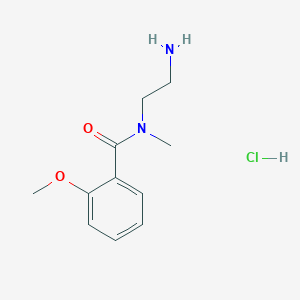
![Benzo[d][1,3]dioxol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2850672.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
